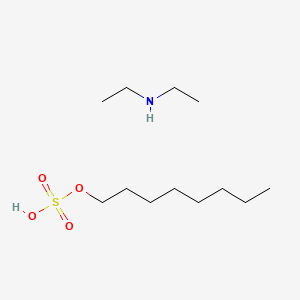

Diethylammonium octyl sulphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’octylsulfate de diéthylammonium est un composé organique de formule moléculaire C12H29NO4S. C’est un tensioactif, ce qui signifie qu’il a la capacité de réduire la tension superficielle des liquides, ce qui le rend utile dans diverses applications telles que les détergents et les émulsifiants .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’octylsulfate de diéthylammonium peut être synthétisé par réaction de la diéthylamine avec l’octylsulfate. La réaction implique généralement l’utilisation d’un solvant tel que l’éthanol et est réalisée sous des conditions contrôlées de température et de pression pour garantir la formation du produit souhaité .

Méthodes de production industrielle : Dans les milieux industriels, la production d’octylsulfate de diéthylammonium implique souvent l’utilisation de réacteurs à écoulement continu pour maintenir des conditions de réaction constantes et un rendement élevé. Le processus peut également inclure des étapes de purification telles que la distillation ou la cristallisation pour obtenir un produit pur .

Analyse Des Réactions Chimiques

Types de réactions : L’octylsulfate de diéthylammonium subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des acides sulfoniques.

Réduction : Il peut être réduit pour former des amines et des alcools.

Substitution : Il peut subir des réactions de substitution nucléophile pour former différents dérivés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que l’hydrure de lithium aluminium sont souvent utilisés.

Substitution : Des nucléophiles comme l’hydroxyde de sodium ou l’ammoniac peuvent être utilisés en conditions basiques.

Principaux produits :

Oxydation : Acides sulfoniques.

Réduction : Amines et alcools.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

L’octylsulfate de diéthylammonium a un large éventail d’applications en recherche scientifique :

Mécanisme D'action

Le mécanisme d’action de l’octylsulfate de diéthylammonium implique principalement ses propriétés tensioactives. Il réduit la tension superficielle des liquides, permettant la formation de micelles et d’émulsions. Cette propriété est cruciale dans ses applications pour solubiliser les composés hydrophobes et pour améliorer la perméabilité des membranes cellulaires .

Composés Similaires :

Dodécylsulfate de sodium : Un autre tensioactif largement utilisé avec des propriétés similaires mais une structure moléculaire différente.

Bromure de dodécyltriméthylammonium : Un tensioactif avec une queue hydrophobe similaire mais un groupe de tête différent.

Unicité : L’octylsulfate de diéthylammonium est unique en raison de sa combinaison spécifique d’un groupe de tête diéthylammonium et d’une queue octylsulfate, ce qui lui confère des propriétés tensioactives distinctes et le rend adapté à des applications spécifiques où d’autres tensioactifs peuvent ne pas être aussi efficaces .

Comparaison Avec Des Composés Similaires

Sodium dodecyl sulphate: Another widely used surfactant with similar properties but different molecular structure.

Dodecyltrimethylammonium bromide: A surfactant with a similar hydrophobic tail but different head group.

Uniqueness: Diethylammonium octyl sulphate is unique due to its specific combination of a diethylammonium head group and an octyl sulphate tail, which provides it with distinct surfactant properties and makes it suitable for specific applications where other surfactants may not be as effective .

Propriétés

Numéro CAS |

94133-50-3 |

|---|---|

Formule moléculaire |

C12H29NO4S |

Poids moléculaire |

283.43 g/mol |

Nom IUPAC |

N-ethylethanamine;octyl hydrogen sulfate |

InChI |

InChI=1S/C8H18O4S.C4H11N/c1-2-3-4-5-6-7-8-12-13(9,10)11;1-3-5-4-2/h2-8H2,1H3,(H,9,10,11);5H,3-4H2,1-2H3 |

Clé InChI |

QKUYHGMVYZSEGO-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCOS(=O)(=O)O.CCNCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[1,4-oxazepine-3(2H),9'-[9H]xanthen]-5-amine, 2'-(2,2-dimethylpropoxy)-4'-fluoro-7'-(2-fluoro-3-pyridinyl)-6,7-dihydro-, (3S)-](/img/structure/B12643286.png)